4-(Tert-butoxy)butanal
Description
4-(Tert-butoxy)butanal is an aldehyde derivative featuring a tert-butoxy ether group at the fourth carbon of a butanal chain. These analogs are synthesized via oxidation of corresponding alcohols and are utilized in diverse fields, including insect pheromone research and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
ZJVRXWVVJPAKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butoxy)butanal can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 4-hydroxybutanal reacts with tert-butyl alcohol to form the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
Oxidation: 4-(Tert-butoxy)butanoic acid.
Reduction: 4-(Tert-butoxy)butanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)butanal involves its reactivity as an aldehyde and the presence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-(n-Heptyloxy)butanal
- Structure : A linear alkoxy (n-heptyl) ether at the fourth carbon of butanal.
- Synthesis: Produced via oxidation of 4-(n-heptyloxy)butan-1-ol using Dess-Martin reagent or pyridinium chlorochromate (PCC), yielding 85% and 89% purity, respectively. Overoxidation to carboxylic acid is a minor side reaction .
- Applications: Key component in the aggregation pheromone of the Asian longhorned beetle (Anoplophora glabripennis). Field studies show enhanced attraction when combined with (3E,6E)-α-farnesene .
4-(tert-Butyldimethylsilanyloxy)butanal
- Structure : Contains a tert-butyldimethylsilyl (TBS) protecting group instead of a simple alkoxy chain.
- Synthesis : Derived from 4-(tert-Butyldimethylsilanyloxy)butan-1-ol via oxidation with DMSO and Et₃N, achieving a 73% yield for the alcohol precursor .
- Applications : Intermediate in combinatorial pharmaceutical synthesis, leveraging the TBS group for stability during multi-step reactions .
4-(Tert-butoxy)butanal (Hypothetical Comparison)
- Structure : Features a tert-butoxy group (bulky tertiary ether) at the fourth carbon.
- Higher solubility in non-polar solvents due to the tert-butyl group.
- Synthetic Pathway : Likely analogous to 4-(n-heptyloxy)butanal, utilizing PCC or Dess-Martin reagent for controlled oxidation of the corresponding alcohol.
Physicochemical and Analytical Data
Functional and Reactivity Differences
- Stability : Silyl-protected analogs (e.g., TBS) offer hydrolytic stability under basic conditions, whereas tert-butoxy ethers are more resistant to acid-catalyzed cleavage compared to linear alkoxy groups.
- Field Efficacy : In pheromone blends, 4-(n-heptyloxy)butanal demonstrates synergistic effects with α-farnesene, enhancing beetle attraction by >50% . A tert-butoxy analog may lack comparable volatility or receptor compatibility due to its bulkier structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
